1-Piperazinehexanoic acid

PROTAC Linker SAR PXR Degradation

PROTAC linker selection directly impacts ternary complex formation and degradation efficacy. Generic alkyl or PEG chains often abolish targeted degradation. 1-Piperazinehexanoic acid (CAS 17096-76-3) is the validated intermediate for JMV7048, a PXR degrader (DC50 = 379 nM in LS174T cells). - Semi-rigid, protonatable piperazine ring enables pH-dependent endosomal escape - Improves aqueous solubility vs. alkyl linkers, mitigating assay confounds - Essential for replicating published PXR degradation; one methylene change eliminates potency Supplied as a research-grade building block for SAR campaigns and TPD probe synthesis.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B15544368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazinehexanoic acid
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
InChIInChI=1S/C10H20N2O2/c13-10(14)4-2-1-3-7-12-8-5-11-6-9-12/h11H,1-9H2,(H,13,14)
InChIKeyMPLRMSCULRDKFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperazinehexanoic Acid Specifications & Procurement


1-Piperazinehexanoic acid (CAS 17096-76-3, molecular formula C₁₀H₂₀N₂O₂, molecular weight 200.28 g/mol) is an omega-amino fatty acid derivative featuring a terminal carboxylic acid and an unsubstituted piperazine ring, classifying it as a bifunctional PROTAC linker [1]. It is specifically employed as a key synthetic intermediate in the assembly of the heterobifunctional degrader JMV7048, which targets the Pregnane X Receptor (PXR) for ubiquitin-proteasome degradation [2]. The compound's semi-rigid, protonatable piperazine core distinguishes it from flexible alkyl-chain linkers, enabling tailored physiochemical modulation in targeted protein degradation (TPD) applications [3].

Workflow PROTAC synthesis intermediate
Selection Hexanoic acid + piperazine linker core
Use Context PXR-targeted protein degradation research

1-Piperazinehexanoic Acid Irreplaceability


In PROTAC design, the linker is not a passive spacer; its length, rigidity, and protonation state critically dictate ternary complex formation and degradation efficiency [1]. Substituting 1-piperazinehexanoic acid with generic alkyl or PEG linkers alters these parameters, often leading to a complete loss of target degradation. For example, the incorporation of piperazine or PEG moieties into certain HDAC-targeting PROTACs resulted in an almost complete loss of HDAC1/2 degradation activity compared to optimized alkyl linkers [2]. Conversely, in the PXR-targeting JMV7048 system, a change in linker length by just one methylene unit significantly impairs degradation potency, underscoring that the specific hexanoic acid chain and piperazine ring of 1-piperazinehexanoic acid are not interchangeable [3].

Linker length mismatch: modifying by even one methylene may severely reduce PXR degradation potency.
Alkyl/PEG substitution: piperazine ring actively shapes degradation selectivity; generic linkers may abolish target degradation.
pH behavior loss: alkyl linkers lack tunable protonation, which may affect endosomal escape and delivery in research models.

1-Piperazinehexanoic Acid Differentiation Evidence


Linker Length Sensitivity in PXR Degradation

The degradation potency of the PXR-targeting PROTAC JMV7048, which incorporates the 1-piperazinehexanoic acid linker, is exquisitely sensitive to linker length. Modifying the linker by adding or subtracting a single methylene unit from the optimal hexanoic acid chain significantly reduces degradation efficiency, highlighting the precise spacing required for ternary complex formation [1].

Linker Length Sensitivity
Class-level inference
DC50 = 379 nM
in LS174T colon carcinoma cells (24 h treatment)
Reported degradation potency; linker-length change by ±1 methylene markedly impairs response.
Source-specific comparison; exact DC50 shift not quantified in available data.
PROTAC Linker SAR PXR Degradation

Functional Selectivity of Piperazine Linkers

In a comparative study of VHL-based PROTACs, the incorporation of a piperazine moiety into the linker resulted in an almost complete loss of HDAC1/2 degradation, whereas alkyl linkers of C9–C14 length demonstrated increasing degradation activity [1]. This demonstrates that the piperazine ring confers a distinct degradation profile, which is beneficial for PXR targeting but detrimental for HDAC1/2, reinforcing that 1-piperazinehexanoic acid cannot be substituted with generic alkyl chains without fundamentally altering target selectivity.

Piperazine vs Alkyl Selectivity
Cross-study comparable
Piperazine linker: near-complete loss of HDAC1/2 degradation
Alkyl (C9–C14) linkers: increasing HDAC1/2 degradation with chain length
Piperazine ring actively shapes degradation selectivity; alkyl linkers cannot substitute in PXR systems.
VHL-based PROTACs; endpoint review context.
PROTAC Linker SAR HDAC Piperazine

Solubility and Rigidity of Piperazine Linkers

Piperazine-containing linkers, such as 1-piperazinehexanoic acid, are specifically designed to enhance PROTAC solubility and rigidity. The piperazine ring provides a semi-rigid, basic loop that can be protonated in the endosome, improving aqueous solubility and promoting membrane escape without the conformational entropy penalties associated with flexible PEG or alkyl chains [1][2].

Solubility & Rigidity
Class-level inference
Semi-rigid piperazine core; pH-dependent protonation enhances solubility
vs flexible alkyl/PEG linkers with higher conformational entropy
May improve endosomal escape and aqueous solubility in PROTAC candidates.
Qualitative framework; quantitative solubility data not provided.
PROTAC Linker Design Solubility Piperazine

Piperazine Linker pKa Modulation

The pKa values of PROTACs and their precursors can be finely modulated by the incorporation of piperazine-containing linkers, impacting their protonation state and, consequently, their cellular permeability and solubility [1]. This contrasts with alkyl linkers, which lack ionizable groups and exhibit pH-independent behavior. The ability to tune the protonation state via the piperazine ring in 1-piperazinehexanoic acid provides a design lever for optimizing subcellular localization and target engagement.

pKa Modulation
Class-level inference
Tunable protonation state via piperazine ring
vs alkyl linkers with no ionizable groups (pH-independent)
Supports optimization of subcellular localization and target engagement in research models.
Theoretical/computational pKa analysis; compound-specific pKa not reported.
PROTAC pKa Piperazine Linker Design

1-Piperazinehexanoic Acid Applications


PXR-Targeting PROTAC Synthesis

1-Piperazinehexanoic acid is the validated linker intermediate for the synthesis of JMV7048, a PXR degrader with a DC50 of 379 nM in LS174T colon carcinoma cells [1]. Its precise hexanoic acid chain length and piperazine ring are essential for achieving potent and selective PXR degradation, as evidenced by the loss of activity upon linker length modification [2]. Researchers developing PXR-targeting PROTACs should prioritize this linker to replicate the published efficacy of JMV7048.

pH-Responsive Linker Design

The piperazine ring in 1-piperazinehexanoic acid confers pH-dependent protonation, which can enhance endosomal escape and cytosolic delivery [1]. This property makes it a strategic choice for PROTACs targeting intracellular proteins where endosomal entrapment is a concern. In contrast, alkyl linkers lack this pH-responsive behavior and may exhibit poorer cellular permeability in certain contexts [2].

Linker Rigidity and Selectivity SAR

Given that piperazine-containing linkers abolish HDAC1/2 degradation while alkyl linkers enhance it [1], 1-piperazinehexanoic acid serves as a valuable tool for probing the impact of linker rigidity and composition on degradation selectivity. Researchers can use this compound to systematically investigate how the linker influences ternary complex geometry and target protein ubiquitination in a controlled SAR campaign.

PROTAC Solubility Enhancement

The piperazine motif in 1-piperazinehexanoic acid is known to improve the aqueous solubility of PROTACs compared to purely alkyl linkers [1]. This is particularly relevant for early-stage drug discovery where poor solubility can confound in vitro assay results and limit in vivo formulation options. Procurement of this linker can mitigate solubility-related development challenges.

Application
Selection Property
Validation Focus
PXR-targeting PROTAC synthesis
Hexanoic acid length and piperazine identity
PXR degradation endpoint review
pH-responsive linker design for intracellular delivery research
pH-dependent protonation behavior
Endosomal escape and cytosolic delivery assay
Linker composition/degradation selectivity SAR studies
Rigidity and protonation influence on target selectivity
HDAC/PXR selectivity profiling
PROTAC solubility optimization studies
Piperazine-enhanced aqueous solubility
Solubility assay and formulation screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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